synthesis of 2-cyano-N-cyclohexyl-N-methylacetamide from N-cyclohexyl-N-methylamine
synthesis of 2-cyano-N-cyclohexyl-N-methylacetamide from N-cyclohexyl-N-methylamine
A Technical Guide to the Synthesis of 2-Cyano-N-cyclohexyl-N-methylacetamide
Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of the novel compound 2-cyano-N-cyclohexyl-N-methylacetamide from N-cyclohexyl-N-methylamine. The synthesis is centered on the direct amidation of ethyl cyanoacetate, a robust and scalable method. We will explore the underlying chemical principles, provide a meticulously detailed experimental protocol, discuss methods for purification and characterization, and outline essential safety considerations. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into the practical execution of N-substituted cyanoacetamide synthesis.
Introduction and Strategic Overview
N-substituted 2-cyanoacetamides are a class of chemical intermediates recognized for their versatility in constructing more complex molecular architectures, particularly a wide range of heterocyclic compounds.[1] The presence of a reactive methylene group activated by adjacent nitrile and amide functionalities makes them valuable synthons in medicinal and materials chemistry.[2]
This guide details a reliable synthetic route to a specific, uncommercialized derivative, 2-cyano-N-cyclohexyl-N-methylacetamide. The chosen strategy is the direct nucleophilic acyl substitution (amidation) of a commercially available ester, ethyl cyanoacetate, with the secondary amine N-cyclohexyl-N-methylamine. This approach is favored over alternatives, such as using cyanoacetyl chloride, due to the superior stability, lower cost, and safer handling of the ester starting material. While the direct reaction between a carboxylic acid and an amine is possible, it typically requires high temperatures or the use of coupling agents, whereas the aminolysis of an ester presents a more straightforward and efficient pathway.[3][4]
Retrosynthetic Analysis and Mechanistic Principles
The synthesis hinges on the formation of an amide bond between the N-cyclohexyl-N-methylamine and a two-carbon unit bearing a nitrile group.
Retrosynthetic Analysis:
Figure 1: Retrosynthetic approach for the target molecule.
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this synthesis is the aminolysis of an ester, a classic nucleophilic acyl substitution reaction. The mechanism proceeds via a tetrahedral intermediate.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-cyclohexyl-N-methylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate.
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Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl π-bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
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Proton Transfer: The liberated ethoxide is a relatively strong base and deprotonates the newly formed, positively charged amide, yielding the final product and ethanol. In practice, the reaction is often heated, which helps to drive the equilibrium towards the more stable amide product by removing the volatile ethanol byproduct.
Figure 2: Simplified schematic of the reaction mechanism.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Density (g/mL) | Notes |
| N-Cyclohexyl-N-methylamine | C₇H₁₅N | 113.20 | 5.66 g | 0.05 | 0.849 | Starting amine |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 11.31 g | 0.10 | 1.063 | Acylating agent (2 equiv.) |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | 0.867 | Solvent |
Rationale for Reagent Stoichiometry: Ethyl cyanoacetate is used in excess (2 equivalents) to ensure the complete consumption of the more valuable starting amine and to drive the reaction equilibrium towards the product. Toluene is selected as the solvent due to its high boiling point, which allows for effective heating to drive the reaction, and its ability to azeotropically remove the ethanol byproduct.
Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-cyclohexyl-N-methylamine (5.66 g, 0.05 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and toluene (50 mL).
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Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approximately 110-111°C). Allow the reaction to proceed with vigorous stirring for 12-24 hours.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 hexanes:ethyl acetate. The disappearance of the starting amine spot indicates reaction completion.
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Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the toluene solvent using a rotary evaporator. The result will be a crude, oily residue.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
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Column Packing: Use a slurry of silica gel in hexanes.
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Elution: A gradient elution system is recommended, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-cyano-N-cyclohexyl-N-methylacetamide as a pure oil or low-melting solid.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 2-cyano-N-cyclohexyl-N-methylacetamide, a combination of spectroscopic methods should be employed.
| Technique | Expected Result | Interpretation |
| ¹H NMR | Signals for cyclohexyl protons, N-methyl protons, and methylene protons. | Confirms the presence of all structural components. The methylene protons adjacent to the cyano group will appear as a singlet. |
| ¹³C NMR | Resonances for carbonyl carbon, nitrile carbon, and aliphatic carbons. | Confirms the carbon backbone and the presence of the key functional groups. |
| FT-IR | Strong absorption bands around 2250 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=O amide stretch). | Diagnostic for the cyano and amide functional groups.[5] |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₆N₂O, MW = 180.25). | Confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural evidence.[6] |
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All operations should be performed within a certified chemical fume hood.
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N-Cyclohexyl-N-methylamine: This compound is flammable and corrosive.[7] It can cause severe skin burns and eye damage. Avoid inhalation of vapors.[8]
-
Ethyl Cyanoacetate: This reagent is harmful if swallowed, inhaled, or absorbed through the skin.[9] It can cause irritation to the skin, eyes, and respiratory system.[10][11]
-
Toluene: Toluene is a flammable liquid and its vapors can form explosive mixtures with air. It is also a known reproductive toxin and can cause damage to the nervous system with prolonged exposure.
Consult the Safety Data Sheet (SDS) for each chemical before use for comprehensive handling and disposal information.[12][13]
Troubleshooting and Process Optimization
-
Incomplete Reaction: If TLC analysis shows significant starting amine remaining after 24 hours, the reaction time can be extended. Alternatively, a Dean-Stark apparatus can be used during reflux to more effectively remove the ethanol byproduct and drive the reaction to completion.
-
Purification Difficulties: If the product is difficult to separate from unreacted ethyl cyanoacetate, a post-reaction aqueous wash can be considered. The crude mixture can be dissolved in a water-immiscible solvent (like ethyl acetate) and washed with water or brine to remove some of the more polar excess ester before chromatography.
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Alternative Bases: While this protocol is designed to work without a catalyst, some literature precedents for similar amidations suggest that a non-nucleophilic base like triethylamine could potentially accelerate the reaction, although it would necessitate an additional purification step to remove the corresponding salt.[14][15]
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